1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzodiazole core, followed by the introduction of the piperidine and thiomorpholine moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole
- 1-methyl-2-[3-(piperidine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole
Uniqueness
1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4OS |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[1-(1-methylbenzimidazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H24N4OS/c1-20-16-7-3-2-6-15(16)19-18(20)22-8-4-5-14(13-22)17(23)21-9-11-24-12-10-21/h2-3,6-7,14H,4-5,8-13H2,1H3 |
InChI Key |
OJBQXWADQGDTKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.